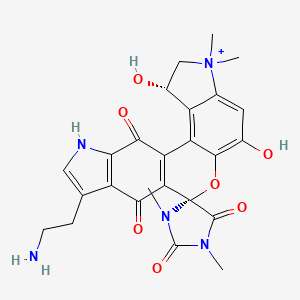
Exiguamine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The total synthesis of Exiguamine B involves several key steps. The synthetic route includes a Stille-like biaryl coupling, a Henry reaction, and reduction to install the pendant amine . Treatment of the phenol with Salcomine, a reversible binder of dioxygen, leads to oxidation, providing a pair of isomeric quinones . The final steps involve enolate addition to the para-quinone, global deprotection, and oxidation with silver oxide to yield this compound .
Chemical Reactions Analysis
Scientific Research Applications
Exiguamine B has significant scientific research applications, particularly in the field of cancer research. It is a potent inhibitor of indoleamine-2,3-dioxygenase, an enzyme overexpressed in many tumor cell lines . This enzyme plays a role in the immune escape mechanisms of solid tumors, making this compound a valuable compound in cancer therapy research . Additionally, its unique structure and biological activity make it a subject of interest in synthetic chemistry and natural product research .
Mechanism of Action
Exiguamine B exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which catalyzes the first step in the degradation of tryptophan . This inhibition leads to decreased local concentrations of tryptophan, which is crucial for the immune response . By inhibiting this enzyme, this compound helps prevent solid tumors from evading the immune system .
Comparison with Similar Compounds
Exiguamine B is similar to Exiguamine A, another compound derived from the same marine sponge . Both compounds inhibit indoleamine-2,3-dioxygenase, but this compound has an additional hydroxyl group, making it more oxidized than Exiguamine A . This structural difference contributes to its unique biological activity and potency .
Properties
Molecular Formula |
C25H26N5O7+ |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1 |
InChI Key |
YOXFPJITBOPKPN-YMXBGEKHSA-O |
Isomeric SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyms |
exiguamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















